molecular formula C18H19N3O5 B4014166 2-methyl-N-(3-{[(4-nitrophenoxy)acetyl]amino}phenyl)propanamide

2-methyl-N-(3-{[(4-nitrophenoxy)acetyl]amino}phenyl)propanamide

Cat. No. B4014166
M. Wt: 357.4 g/mol
InChI Key: DYIVXJQJKFOIQE-UHFFFAOYSA-N
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Description

The compound belongs to a category of organic molecules that include functionalities such as amides, nitro groups, and ether linkages. These functionalities suggest a molecule that could be of interest in various chemical and pharmaceutical applications due to its potential for diverse reactivity and biological activity.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from basic aromatic compounds or aliphatic chains and incorporating various functional groups through reactions like nitration, acylation, and amide formation. For instance, Romero and Margarita (2008) discuss the synthesis of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, highlighting the role of intermolecular hydrogen bonding in the structural integrity of similar molecules (Romero & Margarita, 2008).

Molecular Structure Analysis

Molecular structure is crucial in determining the physical and chemical properties of a compound. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate the structure. For example, the molecular structure of certain nitro-substituted compounds has been determined to exhibit solvatochromism, indicative of the significant impact of molecular structure on the interaction with different solvents (Nandi et al., 2012).

Chemical Reactions and Properties

The presence of functional groups like nitro, ether, and amide suggests a variety of chemical reactions, including reduction, hydrolysis, and nucleophilic substitution. These reactions can significantly alter the physical and chemical properties of the compound, potentially leading to the formation of new compounds with distinct biological activities.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are influenced by the molecular structure and the nature of functional groups. The crystalline structure and hydrogen bonding can impact the solubility and melting points of similar compounds, as demonstrated in studies on the crystal structures of related molecules (Li et al., 2009).

properties

IUPAC Name

2-methyl-N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-12(2)18(23)20-14-5-3-4-13(10-14)19-17(22)11-26-16-8-6-15(7-9-16)21(24)25/h3-10,12H,11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIVXJQJKFOIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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